2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]formamido}acetic acid
Description
The compound 2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]formamido}acetic acid (CAS: 929969-80-2) is characterized by a piperidine core substituted with a 4-fluorobenzenesulfonyl group and a formamido acetic acid side chain. Its molecular formula is C₁₄H₁₆FN₂O₅S, with a molecular weight of 358.35 g/mol . The formamido acetic acid group may act as a bioisostere for carboxylic acids, improving metabolic stability. This compound is primarily used in research settings, with safety guidelines emphasizing avoidance of heat and proper handling .
Properties
IUPAC Name |
2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O5S/c15-11-1-3-12(4-2-11)23(21,22)17-7-5-10(6-8-17)14(20)16-9-13(18)19/h1-4,10H,5-9H2,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRUNFNEGYLVPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]formamido}acetic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride reagent.
Coupling with Glycine: The final step involves coupling the sulfonylated piperidine derivative with glycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]formamido}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]formamido}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]formamido}acetic acid involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The fluorophenyl group enhances its binding affinity, while the piperidine ring provides structural stability. The glycine moiety may facilitate interactions with amino acid residues in the target proteins.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical differences between the target compound and its structural analogues:
Functional Group Analysis
Sulfonyl vs. Carbamate/Fluorine Substituents: The 4-fluorobenzenesulfonyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the Boc (tert-butoxycarbonyl) group in 2-{1-Boc-piperidin-4-yl}-2,2-difluoroacetic acid . The Fmoc group in 2-[4-(Fmoc)piperazin-1-yl]acetic acid introduces significant steric bulk and hydrophobicity, reducing aqueous solubility compared to the target compound .
Piperidine vs. Piperazine Cores :
- Piperidine (6-membered ring with one nitrogen) in the target compound offers conformational rigidity, whereas piperazine (two nitrogen atoms) in the Fmoc derivative allows for greater flexibility and basicity .
Formamido Acetic Acid vs. Simple Acetic Acid Derivatives: The formamido linkage in the target compound may enhance metabolic stability compared to 2-(diethylamino)acetic acid (CAS: 1803592-54-2), which contains a basic tertiary amine prone to protonation .
Biological Activity
2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-yl]formamido}acetic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and relevant studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a fluorobenzenesulfonyl group and a formamido group attached to an acetic acid moiety. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFNOS
- CAS Number : 605628-16-8
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The sulfonyl group enhances the compound's ability to interact with biological targets, potentially leading to inhibition or modulation of specific pathways.
Key Mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signaling pathways relevant to mood regulation and anxiety.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which can affect cellular functions and lead to therapeutic outcomes in conditions such as depression or anxiety disorders.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound, focusing on its pharmacological effects.
Table 1: Summary of Biological Activity Studies
Case Studies
- Antidepressant Efficacy : A study published in ACS Journal demonstrated that the compound exhibited antidepressant-like effects in rodent models. The results indicated a significant decrease in immobility time during forced swim tests, suggesting enhanced mood regulation mechanisms (Study Reference ).
- Anxiolytic Properties : Research highlighted the anxiolytic potential of the compound through elevated plus maze tests, where treated animals displayed increased time spent in open arms, indicative of reduced anxiety (Study Reference ).
- Metabolic Pathway Interactions : Investigations into the compound's effect on metabolic enzymes revealed that it could modulate pathways related to neurotransmitter metabolism, which may contribute to its therapeutic effects (Study Reference ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
